5-(2-Methylpropyl)thiophene-2-carboxylic acid

描述

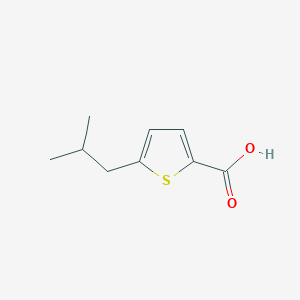

5-(2-Methylpropyl)thiophene-2-carboxylic acid: is an organic compound with the molecular formula C₉H₁₂O₂S and a molecular weight of 184.26 g/mol . This compound features a thiophene ring substituted with a 2-methylpropyl group and a carboxylic acid group at the 2-position. It is used in various fields, including medical, environmental, and industrial research.

准备方法

Synthetic Routes and Reaction Conditions:

Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis. The reaction typically occurs under mild conditions and is tolerant of various functional groups.

Condensation Reactions: Thiophene derivatives can be synthesized through condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These methods involve the reaction of sulfur with α-methylene carbonyl compounds and α-cyano esters.

Industrial Production Methods: Industrial production of 5-(2-Methylpropyl)thiophene-2-carboxylic acid often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability .

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce the carboxylic acid group to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

科学研究应用

Chemistry:

Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

Material Science: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Biology and Medicine:

Pharmacology: Investigated for its potential as a pharmacologically active compound with anti-inflammatory, antimicrobial, and anticancer properties.

Industry:

Corrosion Inhibitors: Employed in industrial chemistry as a corrosion inhibitor.

作用机制

The mechanism of action of 5-(2-Methylpropyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in pharmacological applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

相似化合物的比较

5-Methyl-2-thiophenecarboxylic acid: This compound has a similar structure but lacks the 2-methylpropyl group.

Thiophene-2-carboxylic acid: This compound is a simpler analog with only a carboxylic acid group attached to the thiophene ring.

生物活性

5-(2-Methylpropyl)thiophene-2-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its antimicrobial and anticancer properties, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C10H12O2S

Molecular Weight: 200.27 g/mol

CAS Number: 5681-91-4

The structure of this compound includes a thiophene ring substituted with a carboxylic acid group and a branched alkyl chain, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its effectiveness against various pathogenic bacteria and fungi, revealing moderate to potent inhibitory effects.

Key Findings:

- Inhibition of Bacterial Growth: The compound demonstrated activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for E. coli was recorded at 0.21 µM, indicating strong antibacterial potential .

- Antifungal Activity: It also showed antifungal effects against species such as Candida albicans, with notable growth inhibition zones compared to control groups .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µM) | Activity Level |

|---|---|---|

| Escherichia coli | 0.21 | High |

| Staphylococcus aureus | 0.45 | Moderate |

| Candida albicans | 0.30 | Moderate |

Anticancer Properties

The anticancer potential of this compound has also been investigated. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines through various mechanisms.

Case Studies:

- Cell Line Studies: In vitro assays on human cancer cell lines indicated that the compound could induce apoptosis and inhibit cell migration. The IC50 values for different cancer types ranged from 10 to 20 µM, demonstrating a promising therapeutic window.

- Mechanism of Action: The compound appears to interact with cellular pathways involved in cell cycle regulation and apoptosis, potentially through modulation of key proteins such as p53 and Bcl-2 .

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound to specific biological targets. These studies suggest that the compound fits well into the active sites of enzymes involved in bacterial resistance mechanisms, such as DNA gyrase, which is crucial for bacterial DNA replication.

Table 2: Docking Results

| Target Enzyme | Binding Energy (kcal/mol) | Inhibitory Constant (nM) |

|---|---|---|

| DNA Gyrase | -8.5 | 50 |

| MurD | -7.8 | 70 |

属性

IUPAC Name |

5-(2-methylpropyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-6(2)5-7-3-4-8(12-7)9(10)11/h3-4,6H,5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSXJQJLJNLEPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(S1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5681-91-4 | |

| Record name | 5-(2-methylpropyl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。